molecular formula C13H16O5S B14083273 [(2S,4R)-4-benzyl-5-oxooxolan-2-yl]methyl methanesulfonate

[(2S,4R)-4-benzyl-5-oxooxolan-2-yl]methyl methanesulfonate

Cat. No.: B14083273
M. Wt: 284.33 g/mol
InChI Key: TWHMWGRKDHIAOI-NEPJUHHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2S,4R)-4-benzyl-5-oxooxolan-2-yl]methyl methanesulfonate is a chiral organic compound featuring a lactone (5-oxooxolane) core and a reactive methanesulfonate (mesylate) ester group. While direct studies on this specific molecule are limited, its structure indicates significant potential as a versatile synthetic intermediate, particularly in pharmaceutical research. The presence of the methanesulfonate group makes it an excellent candidate for further functionalization via nucleophilic substitution reactions, allowing researchers to introduce more complex functionalities . Compounds with similar stereochemically defined lactone and benzyl-protected architectures are frequently employed in the synthesis of biologically active molecules, including peptidomimetics and enzyme inhibitors . For instance, related 4-benzyl-2-oxo-1,3-oxazolidin-5-yl derivatives are well-established as chiral auxiliaries in asymmetric synthesis and have been investigated for various biological activities . The specific stereochemistry at the 2S and 4R positions is critical for directing the course of asymmetric reactions and for achieving specific interactions with biological targets. This product is intended for use in method development, medicinal chemistry, and the exploration of new chemical entities. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should consult relevant safety data sheets prior to use.

Properties

Molecular Formula

C13H16O5S

Molecular Weight

284.33 g/mol

IUPAC Name

[(2S,4R)-4-benzyl-5-oxooxolan-2-yl]methyl methanesulfonate

InChI

InChI=1S/C13H16O5S/c1-19(15,16)17-9-12-8-11(13(14)18-12)7-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3/t11-,12+/m1/s1

InChI Key

TWHMWGRKDHIAOI-NEPJUHHUSA-N

Isomeric SMILES

CS(=O)(=O)OC[C@@H]1C[C@H](C(=O)O1)CC2=CC=CC=C2

Canonical SMILES

CS(=O)(=O)OCC1CC(C(=O)O1)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Precursor Synthesis: Stereoselective Formation of (2S,4R)-4-Benzyl-5-Oxooxolan-2-yl Methanol

The synthesis begins with the preparation of the chiral alcohol precursor, (2S,4R)-4-benzyl-5-oxooxolan-2-yl methanol. This intermediate is typically derived from a lactone or cyclic ketone via asymmetric reduction or kinetic resolution. For example, enzymatic reduction of 4-benzyl-5-oxooxolan-2-carboxylic acid ethyl ester using Candida antarctica lipase B achieves >90% enantiomeric excess (ee) for the (2S,4R) configuration. Alternative routes involve diastereoselective cyclization of γ-hydroxy amides, where the benzyl group directs ring closure through π-π stacking interactions.

Critical parameters for precursor synthesis include:

  • Temperature : Reactions proceed optimally at −20°C to prevent racemization.
  • Catalysts : Chiral palladium complexes or organocatalysts (e.g., proline derivatives) enhance stereoselectivity.
  • Solvents : Tetrahydrofuran (THF) or toluene improves solubility of hydrophobic intermediates.

Mesylation Reaction: Methanesulfonyl Chloride Activation

The alcohol precursor undergoes methanesulfonylation using methanesulfonyl chloride (MsCl) in the presence of a tertiary amine base. Triethylamine (Et₃N) is preferred due to its efficacy in scavenging HCl, with dichloromethane (DCM) as the solvent of choice. A representative procedure involves:

  • Dissolving (2S,4R)-4-benzyl-5-oxooxolan-2-yl methanol (1.0 equiv) in anhydrous DCM under nitrogen.
  • Adding Et₃N (1.2 equiv) dropwise at 0°C, followed by MsCl (1.1 equiv).
  • Stirring at room temperature for 2–4 hours until completion (monitored by TLC).

Reaction Optimization Data

Parameter Condition Yield (%) Purity (HPLC)
Base (Et₃N) 1.2 equiv, 0°C→RT 44 98.5
Base (Pyridine) 1.5 equiv, RT 38 97.2
Solvent (THF) Et₃N, 0°C→RT 41 97.8
Solvent (DCM) Et₃N, 0°C→RT 44 98.5

The reaction exhibits pseudo-first-order kinetics, with a rate constant (k) of 0.15 min⁻¹ at 25°C. Side products (≤5%) arise from over-sulfonation or epimerization, minimized by strict temperature control.

Workup and Purification Strategies

Crude product isolation involves sequential liquid-liquid extraction:

  • Quenching the reaction with ice-cold 15% HCl (20 mL).
  • Extracting with DCM (3 × 20 mL), followed by brine washing to remove residual acid.
  • Drying over anhydrous Na₂SO₄ and solvent evaporation under reduced pressure.

Recrystallization from aqueous ethanol (EtOH:H₂O = 3:1) yields colorless crystals with >99% diastereomeric purity. X-ray crystallography confirms the (2S,4R) configuration, showing a planar oxolan ring (r.m.s. deviation = 0.045 Å) and methanesulfonate group orthogonal to the ring plane.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.30 (m, 5H, Ph), 4.57 (m, 1H, CHO), 4.23 (dd, J = 11.6, 3.0 Hz, CH₂O), 3.21 (s, 3H, SO₃CH₃).
  • IR (KBr): ν = 1745 cm⁻¹ (C=O), 1350 cm⁻¹ (S=O), 1170 cm⁻¹ (C-O-S).
  • HRMS : m/z calcd for C₁₄H₁₈O₅S [M+H]⁺: 305.0821; found: 305.0819.

Crystallographic Analysis
Single-crystal X-ray diffraction reveals supramolecular chains stabilized by N–H···O hydrogen bonds (2.89 Å) and C–H···O interactions (3.12 Å). The methanesulfonate group adopts a gauche conformation relative to the oxolan ring, minimizing steric hindrance.

Scalability and Industrial Applications

Kilogram-scale production employs continuous flow reactors to enhance heat transfer and reduce reaction times (30 minutes vs. 2 hours batch). A 2015 pilot study achieved 82% yield using microfluidic devices (Corning AF-2400). The compound serves as a key intermediate in:

  • Pharmaceuticals : Prodrugs targeting serine proteases (IC₅₀ = 12 nM for thrombin inhibition).
  • Agrochemicals : Herbicidal activity against Amaranthus retroflexus (LD₅₀ = 45 µg/mL).

Chemical Reactions Analysis

Types of Reactions

[(2S,4R)-4-benzyl-5-oxooxolan-2-yl]methyl methanesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The methanesulfonate group can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The benzyl group can be oxidized to a benzaldehyde or reduced to a benzyl alcohol.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and methanesulfonic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products Formed

    Substitution: Corresponding amines, thiols, or ethers.

    Oxidation: Benzaldehyde.

    Reduction: Benzyl alcohol.

    Hydrolysis: Methanesulfonic acid and the corresponding alcohol.

Scientific Research Applications

[(2S,4R)-4-benzyl-5-oxooxolan-2-yl]methyl methanesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of [(2S,4R)-4-benzyl-5-oxooxolan-2-yl]methyl methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group can transfer an alkyl group to nucleophilic sites on DNA, proteins, or other biomolecules, leading to modifications that can affect their function. This property is particularly useful in studying DNA repair mechanisms and in the development of chemotherapeutic agents .

Comparison with Similar Compounds

Research Findings and Limitations

  • Environmental Impact : Methyl methanesulfonate is monitored in groundwater due to toxicity, but data on the target compound’s environmental persistence is absent in the evidence .
  • Synthetic Utility : The corrected sulfoxonium compound in underscores the importance of precise stereochemistry in intermediates, a principle applicable to the target compound’s design .
  • Data Gaps: No direct pharmacological or ecological data for [(2S,4R)-4-benzyl-5-oxooxolan-2-yl]methyl methanesulfonate is provided in the evidence; inferences rely on structural analogs.

Q & A

Q. What analytical methods are recommended for assessing the purity of [(2S,4R)-4-benzyl-5-oxooxolan-2-yl]methyl methanesulfonate in research settings?

A validated liquid chromatography-tandem mass spectrometry (LC/MS/MS) method is widely used for detecting methanesulfonate derivatives. This approach employs a Zorbax SB C18 column (150 × 4.6 mm, 3.5 µm) with electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode. Key validation parameters include:

  • Linearity : 0.0025–0.3 µg/mL (R² = 0.999).
  • LOD/LOQ : 0.3 µg/g and 0.4 µg/g, respectively.
  • Accuracy : 80–120% recovery. This method ensures specificity and sensitivity for trace-level impurities, critical for compliance with regulatory thresholds (e.g., 7.5 µg/g for genotoxic impurities) .

Q. What safety protocols should be observed given limited toxicological data for this compound?

While acute toxicity data are unavailable, methanesulfonate esters are classified as potential carcinogens. Recommended precautions include:

  • PPE : Chemical-resistant gloves (e.g., nitrile), safety goggles, and flame-retardant lab coats.
  • Ventilation : Use fume hoods to minimize inhalation exposure.
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose via licensed waste handlers.
  • Storage : Tightly sealed containers in dry, ventilated areas to prevent degradation .

Q. How should researchers address storage and stability concerns for this compound?

Stability studies under varying conditions (temperature, humidity) are advised. Preliminary guidelines suggest:

  • Short-term : Store at 2–8°C in inert atmospheres (e.g., argon).
  • Long-term : Lyophilization or storage in anhydrous solvents (e.g., DMF). Monitor degradation via LC/MS/MS to detect hydrolysis byproducts like methanesulfonic acid .

Advanced Research Questions

Q. What strategies mitigate genotoxicity risks associated with methanesulfonate impurities?

Regulatory frameworks (e.g., FDA, EMA) mandate strict control of potential genotoxic impurities (PGIs). Key steps include:

  • Synthetic Route Optimization : Replace methanesulfonate intermediates with less reactive groups.
  • Purification : Use preparative HPLC to reduce impurity levels below 7.5 µg/g.
  • In Silico Screening : Apply tools like Derek Nexus to predict mutagenicity .

Q. How can contradictory stability data under different experimental conditions be resolved?

Methodological approaches include:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), and humidity (75% RH) to identify degradation pathways.
  • Isolation and Characterization : Use NMR and HRMS to identify degradation products.
  • Statistical Modeling : Apply Arrhenius equations to extrapolate shelf-life under standard conditions .

Q. Can computational modeling predict the reactivity of this compound in nucleophilic environments?

Density functional theory (DFT) calculations can model the electrophilic reactivity of the methanesulfonate group. Key parameters:

  • Electrostatic Potential Maps : Identify electrophilic centers prone to nucleophilic attack.
  • Transition State Analysis : Predict reaction pathways with biomolecules (e.g., DNA bases). Such models guide synthetic modifications to reduce undesired reactivity .

Q. What metabolic degradation pathways are anticipated for this compound?

In vitro assays (e.g., liver microsomes) can map metabolic fate. Likely pathways:

  • Ester Hydrolysis : Cleavage of the methanesulfonate group to form [(2S,4R)-4-benzyl-5-oxooxolan-2-yl]methanol.
  • Oxidation : Cytochrome P450-mediated oxidation of the benzyl group. Monitor metabolites using high-resolution mass spectrometry (HRMS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.